molecular formula C12H8Br2O B165872 Bis(4-bromophenyl) ether CAS No. 2050-47-7

Bis(4-bromophenyl) ether

Cat. No. B165872
Key on ui cas rn: 2050-47-7
M. Wt: 328 g/mol
InChI Key: YAWIAFUBXXPJMQ-UHFFFAOYSA-N
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Patent
US04835322

Procedure details

Still other approaches to the preparation of 4,4'-dibromodiphenyl ether involve condensation reactions. Thus, when bromobenzenes were heated with iodyl sulfate and then with concentrated, hydrochloric acid, R2I+Cl- was formed which, on coupling with para-bromophenol in aqueous solution containing sodium hydroxide, gave 4,4'-dibromodiphenyl ether. (Nilsson, C. A., et al., Chemosphere 1977, 6(9), 599-607; C.A. 88: 22273k). Another low yield synthesis of 4,4'-dibromodiphenyl ether utilizes coupling of para-dibromobenzene with phenol. Thus, heating para-dibromobenzene with phenol and potassium hydroxide in the presence of freshly precipitated copper at 180° C. with continuous water removal gave 27 percent yield of para-dibromo diphenyl ether, with somewhat higher yields being obtained at higher temperature. (Bakhvalov, et al., Izv. Akad Nauk SSSR, Ser.Khim. 1970, (1), 143-5;, C.A. 72: 110930x). German Offen No. 2,242,519 describes the synthesis of 4,4'-dibromodiphenyl ether by a soventless Ullmann reaction of halobenzenes with alkali metal phenolates in the presence of cuprous or cupric oxide at 130°-65° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+]>>[CH:4]1[C:5]([O:8][C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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